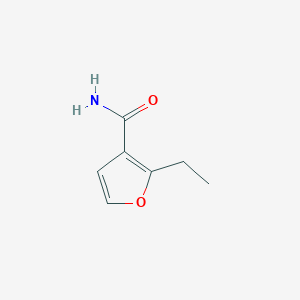

2-Ethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Ha sido aprobado para uso de emergencia en varios países para tratar COVID-19.

- En Japón, fue el primer fármaco aprobado a nivel nacional para el tratamiento de COVID-19 .

- La fórmula química del Remdesivir es C27H35N6O8P , y su peso molecular es 602.576 g/mol .

Remdesivir: es un análogo de nucleósido con actividad antiviral.

Métodos De Preparación

- Remdesivir se puede sintetizar utilizando un método de segunda generación descrito en una publicación de Nature .

- La síntesis a escala de laboratorio implica seis pasos con diferentes rendimientos.

- Cabe destacar que la síntesis del nucleótido trifosfato (NTP) tiene un rendimiento del 28%.

Análisis De Reacciones Químicas

- Remdesivir exhibe actividad antiviral contra SARS-CoV, MERS-CoV y el virus de la hepatitis murina.

- Las reacciones comunes incluyen la fosforilación y la incorporación en el ARN.

- Los reactivos y las condiciones varían según el paso específico de la síntesis.

Aplicaciones Científicas De Investigación

- Remdesivir se ha estudiado ampliamente por su eficacia contra COVID-19.

- Se utiliza en pacientes de alto riesgo y ha mostrado prometedores resultados en ensayos clínicos .

- Las aplicaciones de investigación se extienden a la virología, la farmacología y el desarrollo de fármacos antivirales.

Mecanismo De Acción

- Remdesivir inhibe la ARN polimerasa viral, previniendo la replicación viral.

- Compite con los nucleótidos naturales durante la síntesis del ARN.

- Los objetivos moleculares y las vías del compuesto involucran la síntesis del ARN viral.

Comparación Con Compuestos Similares

- Remdesivir es único debido a su actividad antiviral específica contra los coronavirus.

- Los compuestos similares incluyen otros análogos de nucleósidos y fármacos antivirales.

Propiedades

Número CAS |

189330-22-1 |

|---|---|

Fórmula molecular |

C7H9NO2 |

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

2-ethylfuran-3-carboxamide |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |

Clave InChI |

YXFYGZURGFZBAH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CO1)C(=O)N |

SMILES canónico |

CCC1=C(C=CO1)C(=O)N |

Sinónimos |

3-Furancarboxamide,2-ethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.